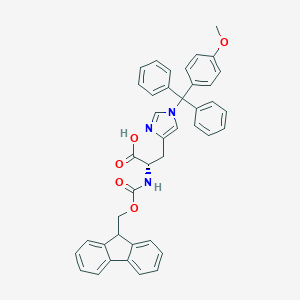

Fmoc-his(mmt)-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O5/c1-48-32-22-20-30(21-23-32)41(28-12-4-2-5-13-28,29-14-6-3-7-15-29)44-25-31(42-27-44)24-38(39(45)46)43-40(47)49-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXYQHDPFNGLFW-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568887 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133367-33-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-His(Mmt)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-His(Mmt)-OH is a cornerstone building block in modern biochemistry, specifically in the realm of solid-phase peptide synthesis (SPPS). This derivative of L-histidine is strategically modified with two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the highly acid-labile monomethoxytrityl (Mmt) group on the imidazole side chain. This orthogonal protection scheme is the linchpin of its utility, enabling the selective deprotection of the histidine side chain for the synthesis of complex peptides with sophisticated architectures, such as branched and cyclic peptides. This guide provides an in-depth technical overview of this compound, including its applications, detailed experimental protocols, and quantitative performance data to inform its effective use in research and drug development.

Core Applications in Peptide Synthesis

The primary application of this compound lies in its ability to facilitate the synthesis of peptides with specific side-chain modifications. The differential stability of the Fmoc and Mmt protecting groups allows for a versatile and controlled approach to peptide engineering.

-

Orthogonal Protection Strategy: The Fmoc group is readily removed by a mild base (typically piperidine), allowing for the stepwise elongation of the peptide chain. In contrast, the Mmt group is stable to these basic conditions but can be selectively cleaved with very dilute acid (e.g., 1-2% trifluoroacetic acid in dichloromethane), leaving other acid-labile protecting groups (like Boc or tBu) and the peptide-resin linkage intact. This orthogonality is fundamental to its application in complex peptide synthesis.

-

Synthesis of Branched and Cyclic Peptides: The selective removal of the Mmt group on-resin exposes the imidazole nitrogen of the histidine side chain, which can then serve as a branching point for the synthesis of a second peptide chain. Alternatively, the deprotected side chain can be used to form a cyclic structure with another part of the peptide, enhancing its conformational stability and biological activity.

-

Introduction of Modifications: The exposed histidine side chain can be modified with various moieties, such as alkyl groups, fluorescent labels, or other reporter groups, allowing for the creation of specialized peptide probes and diagnostics.

Quantitative Performance Data

The choice of protecting group for histidine is critical to the success of peptide synthesis, directly impacting the purity and yield of the final product. Histidine is notoriously prone to racemization during the coupling step. The following table provides a comparative summary of the performance of this compound against other commonly used protected histidine derivatives in the synthesis of a model hexapeptide (Tyr-Ala-His-Gly-Leu-Phe).[1]

| Histidine Derivative | Crude Purity (%)[1] | Overall Yield (%)[1] | Racemization (%)[1] |

| This compound | ~85 | ~70 | Low |

| Fmoc-His(Trt)-OH | ~80 | ~65 | Moderate to High |

| Fmoc-His(Boc)-OH | ~90 | ~75 | Very Low |

Note: These values are representative and can vary depending on the peptide sequence, coupling conditions, and synthesis platform.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS protocol.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-amino acids (including this compound)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) for Fmoc deprotection

-

DMF and Dichloromethane (DCM) for washing

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (including this compound) with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-His(Mmt)-OH: Structure, Properties, and Applications in Peptide Synthesis

This guide provides a comprehensive overview of Nα-Fmoc-Nτ-(4-methoxytrityl)-L-histidine (this compound), a key building block in modern solid-phase peptide synthesis (SPPS). We delve into its chemical structure, physicochemical properties, and its strategic application, with a focus on experimental protocols and data presentation.

Core Properties and Specifications

This compound is a derivative of the amino acid L-histidine, where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by an acid-labile Monomethoxytrityl (Mmt) group. This orthogonal protection scheme is fundamental to its utility in complex peptide synthesis.

Chemical Structure

The structure of this compound is characterized by the histidine backbone with the bulky Fmoc and Mmt protecting groups.

Caption: Logical structure of this compound.

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 133367-33-6 | [1][2][3][4][5] |

| Molecular Formula | C₄₁H₃₅N₃O₅ | |

| Molecular Weight | 649.73 g/mol | |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), DMSO, Acetone, Ethyl Acetate | |

| Storage Temperature | 2-8°C (Solid); -20°C to -80°C (In solution) |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent for introducing histidine into a peptide sequence. The Mmt group provides robust protection for the imidazole side chain against undesired reactions during peptide assembly but can be selectively removed on-resin due to its high acid sensitivity. This allows for site-specific modification of the histidine side chain, such as alkylation, pegylation, or the formation of cyclic peptides.

The Mmt group is significantly more acid-labile than other trityl-based groups like Mtt (4-Methyltrityl) or Trt (Trityl), allowing for its removal without affecting other acid-sensitive side-chain protecting groups (e.g., Boc, tBu) or the peptide's linkage to an acid-labile resin.

Experimental Protocol: Coupling of this compound

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

This compound

-

Coupling Reagent (e.g., HBTU/HATU)

-

Base (e.g., N,N-Diisopropylethylamine, DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection (if necessary):

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the N-terminal Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine.

-

-

Activation and Coupling:

-

Prepare the activation solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

-

Note: Pre-activation for 5-10 minutes is often recommended.

-

Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Coupling Confirmation (Optional):

-

Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.

-

Experimental Protocol: Selective On-Resin Cleavage of the Mmt Group

This protocol describes the selective removal of the Mmt protecting group from the histidine side chain while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing a His(Mmt) residue

-

Cleavage Solution: 1-2% Trifluoroacetic acid (TFA) in DCM.

-

Scavenger: 2-5% Triisopropylsilane (TIS) is often included in the cleavage solution to quench the released Mmt cation and prevent side reactions.

-

Neutralizing Solution: 5-10% DIPEA in DMF.

-

Washing Solvents: DCM, DMF.

Procedure:

-

Resin Preparation: Swell the resin in DCM for 30 minutes.

-

Mmt Cleavage:

-

Prepare the cleavage cocktail (e.g., 1% TFA, 5% TIS in DCM).

-

Treat the resin with the cleavage cocktail. A common procedure involves repeated short treatments (e.g., 5-10 treatments of 2 minutes each) to minimize contact time with acid.

-

The solution will often turn a distinctive yellow/orange color, indicating the release of the Mmt cation.

-

-

Washing:

-

Wash the resin thoroughly with DCM (5-7 times) to remove the acid and cleaved Mmt group.

-

-

Neutralization:

-

Wash the resin with the neutralizing solution (10% DIPEA in DMF) for 5-10 minutes to neutralize any residual acid.

-

Wash the resin thoroughly with DMF (5-7 times) and finally with DCM (3 times).

-

-

Further Steps: The resin now contains a peptide with a free histidine side chain, ready for subsequent modification or final cleavage from the resin.

Workflow and Signaling Pathways

The strategic use of this compound in SPPS follows a clear, logical workflow that enables advanced peptide design.

SPPS Workflow with Selective Mmt Deprotection

The following diagram illustrates the key stages of incorporating this compound and performing a subsequent on-resin modification.

Caption: SPPS workflow for site-specific modification using this compound.

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides. Its unique feature—the highly acid-labile Mmt protecting group—provides chemists with the flexibility to perform selective on-resin manipulations of the histidine side chain. By following robust and well-defined protocols for coupling and deprotection, researchers can leverage the full potential of this reagent to advance the frontiers of peptide chemistry and drug discovery.

References

An In-Depth Technical Guide to Fmoc-His(Mmt)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-L-Histidine(4-methoxytrityl)-OH (Fmoc-His(Mmt)-OH), a key building block in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, applications, and detailed experimental protocols, offering valuable insights for researchers and professionals in the field of peptide chemistry and drug development.

Introduction to this compound

This compound is a derivative of the amino acid histidine, designed for use in Fmoc-based solid-phase peptide synthesis.[1] The imidazole side chain of histidine presents unique challenges during peptide synthesis, including a propensity for racemization and side reactions.[2] To mitigate these issues, the imidazole group is protected, and in the case of this compound, the highly acid-labile 4-methoxytrityl (Mmt) group is employed for this purpose.[3]

The key feature of the Mmt protecting group is its orthogonality to the base-labile Fmoc group and the more robust acid-labile protecting groups (e.g., tert-butyl) commonly used for other amino acid side chains.[3] This allows for the selective deprotection of the histidine side chain on the solid support, enabling the synthesis of complex peptides with specific modifications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₄₁H₃₅N₃O₅ |

| Molecular Weight | 649.74 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, NMP |

| Storage | Store at 2-8°C |

Data Presentation: Protecting Group Lability and Coupling Conditions

The choice of protecting group for the histidine side chain is a critical factor in the success of peptide synthesis. The following tables provide a comparative overview of the acid lability of common trityl-based protecting groups and a summary of typical coupling conditions for this compound.

Table 1: Relative Acid Lability of Trityl-Based Protecting Groups

| Protecting Group | Abbreviation | Relative Acid Lability | Typical Deprotection Conditions |

| Trityl | Trt | +++ | 95% TFA in H₂O |

| 4-Methyltrityl | Mtt | ++ | 1-2% TFA in DCM |

| 4-Methoxytrityl | Mmt | + | 1% TFA in DCM, or milder acids |

Table 2: Typical Coupling Conditions for this compound

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Notes |

| HBTU/DIPEA | 1:0.95:2 | 1-2 hours | A common and effective coupling cocktail. Pre-activation of 1-2 minutes is recommended. |

| HATU/DIPEA | 1:0.95:2 | 30-60 minutes | Highly efficient, especially for sterically hindered couplings. |

| DIC/HOBt | 1:1:1 | 2-4 hours | A cost-effective option, though generally slower. Can help minimize racemization. |

Experimental Protocols

Coupling of this compound in SPPS

This protocol describes a general procedure for coupling this compound to a resin-bound peptide using HBTU as the activating agent.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin using 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

On-Resin Deprotection of the Mmt Group

This protocol outlines the selective removal of the Mmt group from the histidine side chain while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing a His(Mmt) residue

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) as a scavenger

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA and 5% TIS in DCM.

-

Mmt Removal: Treat the resin with the deprotection cocktail (e.g., 10 mL per gram of resin) for 2-3 minutes at room temperature. The solution will typically turn yellow-orange, indicating the release of the Mmt cation.

-

Repetitive Treatment: Drain the deprotection solution and repeat the treatment with a fresh portion of the cocktail for another 2-3 minutes. Repeat this process until the yellow color is no longer observed upon addition of the fresh cocktail.

-

Washing: Wash the resin thoroughly with DCM (5-7 times) to remove the cleaved Mmt group and residual acid.

-

Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (2-3 times) to neutralize any remaining acid.

-

Final Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the subsequent modification of the deprotected histidine side chain.

Mandatory Visualization

Caption: Chemical structure of this compound.

Caption: General workflow for SPPS using this compound.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides. Its highly acid-labile Mmt protecting group provides orthogonality with the standard Fmoc/tBu strategy, allowing for selective on-resin modification of the histidine side chain. While the inherent reactivity of the histidine imidazole ring necessitates careful consideration of coupling conditions to minimize racemization, the use of appropriate activating agents and protocols can lead to the successful synthesis of high-purity peptides. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors.

References

Fmoc-his(mmt)-oh CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on N-α-Fmoc-N-τ-(4-methoxytrityl)-L-histidine, commonly abbreviated as Fmoc-His(Mmt)-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), offering strategic advantages in the synthesis of complex peptides and peptidomimetics.

Core Compound Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | References |

| CAS Number | 133367-33-6 | [1][2][3][4][5] |

| Molecular Weight | 649.73 g/mol | |

| Molecular Formula | C41H35N3O5 | |

| Purity | Typically ≥98% |

Chemical Structure and Properties

This compound is a derivative of the amino acid L-histidine. It features two key protecting groups:

-

Fluorenylmethyloxycarbonyl (Fmoc): This base-labile group protects the α-amino group, allowing for sequential peptide chain elongation.

-

Monomethoxytrityl (Mmt): This acid-labile group protects the imidazole side chain of histidine, preventing undesirable side reactions during synthesis. The Mmt group is particularly sensitive to mild acidic conditions, enabling its selective removal without cleaving the peptide from the solid support.

This dual-protection scheme is fundamental to its utility in complex peptide synthesis protocols.

Application in Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. Its application is crucial for the incorporation of histidine residues into a growing peptide chain. The Mmt protecting group on the histidine side chain offers a high degree of acid sensitivity, allowing for its removal under conditions that do not affect other, more robust acid-labile protecting groups or the peptide-resin linkage. This orthogonality is essential for the synthesis of modified or cyclic peptides. One specific application is in the preparation of fluorophore ATCUN complexes, which are used as probes for oxidative DNA cleavage.

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis

The following diagram illustrates a simplified workflow for the incorporation of a this compound residue during solid-phase peptide synthesis.

References

Navigating the Synthesis of Histidine-Containing Peptides: A Technical Guide to Fmoc-His(Mmt)-OH

For Immediate Release

In the intricate world of peptide synthesis, the incorporation of histidine presents unique challenges due to the nucleophilic nature of its imidazole side chain. The selection of an appropriate protecting group is therefore paramount to mitigate side reactions and ensure the desired peptide sequence is achieved with high fidelity. This technical guide provides an in-depth analysis of Nα-Fmoc-Nτ-(4-methoxytrityl)-L-histidine (Fmoc-His(Mmt)-OH), a key building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This document details the solubility, stability, and experimental protocols associated with this reagent, offering a comprehensive resource for its effective utilization.

Core Properties of this compound

This compound is a widely used derivative for introducing histidine residues in Fmoc-based SPPS. The monomethoxytrityl (Mmt) group provides robust protection for the imidazole side chain, preventing undesirable acylation during coupling reactions. A key feature of the Mmt group is its high acid lability, which allows for its selective removal under mild acidic conditions, offering an orthogonal protection strategy in the synthesis of complex peptides.

Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, qualitative assessments indicate its solubility in common solvents used in SPPS. The bulky and hydrophobic nature of the Mmt group generally imparts good solubility in polar aprotic solvents.

| Solvent | Qualitative Solubility | Recommended Concentration for SPPS |

| N,N-Dimethylformamide (DMF) | Soluble | 0.2 - 0.5 M |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | 0.2 - 0.5 M |

| Dichloromethane (DCM) | Soluble | - |

| Chloroform | Soluble[1] | - |

| Dimethyl sulfoxide (DMSO) | Soluble[1] | - |

| Acetone | Soluble[1] | - |

It is best practice to prepare solutions of this compound fresh for each synthesis to avoid potential degradation. If storage in solution is necessary, it should be for a limited time at 2-8°C.[2]

Stability and Storage

Proper storage of this compound is crucial for maintaining its integrity and reactivity. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, with a recommended temperature of 2-8°C.[3]

The stability of this compound is largely dictated by the acid-labile nature of the Mmt protecting group. While this lability is advantageous for deprotection, it also means the compound is sensitive to acidic conditions. Prolonged exposure to even weak acids can lead to premature cleavage of the Mmt group.

Studies on analogous compounds, such as Fmoc-His(Trt)-OH, have shown significant degradation and discoloration when stored in DMF at room temperature for extended periods (e.g., 10 days). This suggests that this compound solutions may also be susceptible to degradation over time and should be used promptly after preparation.

The primary stability concern during SPPS is the selective removal of the Mmt group. This is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in DCM.

| Condition | Observation |

| Acidic Conditions | The Mmt group is highly labile to mild acid (e.g., 1-2% TFA in DCM), allowing for orthogonal deprotection. |

| Basic Conditions | The Fmoc group is labile to basic conditions (e.g., 20% piperidine in DMF), while the Mmt group remains intact. |

| Solution Stability (in DMF) | Based on analogous compounds, prolonged storage in solution at room temperature is not recommended due to potential degradation. |

Experimental Protocols

The successful incorporation of this compound into a peptide sequence requires optimized protocols for dissolution, coupling, and deprotection.

General Protocol for Solubility Determination

For applications requiring precise concentrations, the solubility of this compound in a specific solvent system should be determined experimentally.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP)

-

Vials with tight-sealing caps

-

Constant temperature bath

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature bath (e.g., 25°C) and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with a known volume of the solvent.

-

Quantification: Analyze the diluted sample by HPLC against a calibration curve prepared from standards of known this compound concentrations.

-

Calculation: Determine the concentration of the saturated solution, accounting for the dilution factor.

Protocol for Dissolution and Coupling in SPPS

Objective: To incorporate an this compound residue into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, 2,4,6-collidine)

-

DMF or NMP

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF.

-

Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution to activate the amino acid.

-

Add the activated this compound solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Figure 1: Workflow for the coupling of this compound in SPPS.

Protocol for On-Resin Mmt Group Deprotection

Objective: To selectively remove the Mmt protecting group from the histidine side chain while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing an Mmt-protected histidine residue

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or other scavenger

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

-

Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% TFA and 5% TIS in DCM.

-

Deprotection Reaction:

-

Drain the DCM from the swollen resin.

-

Add the deprotection cocktail to the resin and gently agitate for 2-3 minutes. A yellow-orange color may appear, indicating the release of the Mmt cation.

-

Drain the deprotection solution.

-

-

Repetitive Treatments: Repeat the deprotection step 5-10 times to ensure complete removal of the Mmt group. The disappearance of the yellow-orange color can be an indicator of reaction completion.

-

Washing:

-

Wash the resin thoroughly with DCM (3-5 times).

-

Wash the resin with DMF (3-5 times) to prepare for the subsequent on-resin modification or final cleavage.

-

Figure 2: Experimental workflow for on-resin Mmt deprotection.

General Protocol for HPLC Analysis of Purity

Objective: To assess the chemical purity of this compound by reversed-phase HPLC.

Materials:

-

This compound sample

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample solvent (e.g., acetonitrile/water mixture)

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in the sample solvent to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 220 nm and 254 nm

-

Injection Volume: 10-20 µL

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for method development.

-

-

Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.

Signaling Pathways and Logical Relationships

As this compound is a synthetic building block for peptide synthesis, it is not directly involved in biological signaling pathways. However, the logical relationship of its orthogonal deprotection strategy is a cornerstone of its utility. This allows for the synthesis of complex peptides with specific side-chain modifications, such as cyclization or branching, which are crucial for developing peptide-based therapeutics with enhanced stability and bioactivity.

Figure 3: Orthogonal deprotection strategy using this compound.

References

Orthogonal Protection in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, structurally defined peptides. These temporary chemical modifications to reactive functional groups prevent unwanted side reactions and ensure the orderly assembly of amino acid residues. This guide provides a comprehensive overview of the core principles of orthogonal protection, detailed experimental protocols, and quantitative data to aid researchers in the successful synthesis of peptides.

Core Principles of Orthogonal Protection

The concept of orthogonality is central to the design of a successful peptide synthesis strategy. Orthogonal protecting groups are sets of protecting groups that can be removed under different, non-interfering conditions.[1] This allows for a high degree of control over the synthesis process, enabling the selective deprotection of a specific functional group while others remain intact.[1][2]

An ideal protecting group should be:

-

Easy to introduce: Readily attached to the functional group in high yield.[3]

-

Stable: It must be stable under the conditions of subsequent reaction steps.[3]

-

Easy to remove: Cleanly and selectively removable in high yield without affecting the integrity of the peptide.

-

Non-racemizing: The introduction and removal should not induce racemization of the chiral amino acid center.

The most prominent application of orthogonal protection is in Solid-Phase Peptide Synthesis (SPPS), where a peptide is assembled sequentially while anchored to a solid support.

Major Orthogonal Strategies in SPPS

Two primary strategies have dominated SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy.

-

Boc/Bzl Strategy: This classic approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a strong acid like hydrofluoric acid (HF) for cleavage. This is considered a "quasi-orthogonal" system because both protecting groups are removed by acid, but of different strengths.

-

Fmoc/tBu Strategy: This is a truly orthogonal system and the most widely used strategy in modern peptide synthesis. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed by a mild base, typically piperidine, while the tBu groups are removed with TFA during the final cleavage from the resin.

Data Presentation: Comparison of Protecting Groups

The selection of an appropriate protecting group strategy is critical for the synthesis of complex peptides, such as those with branches or cyclic structures. The following tables provide a comparative overview of commonly used orthogonal protecting groups.

Nα-Amino Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Orthogonal To |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Acid, Hydrogenolysis | Boc, tBu, Trt, Alloc, Cbz |

| tert-Butoxycarbonyl | Boc | TFA, HCl | Base, Hydrogenolysis | Fmoc, Alloc, Cbz |

| Benzyloxycarbonyl | Cbz (Z) | H₂/Pd, HBr/AcOH, HF | Base, Mild Acid | Fmoc, Boc, Alloc, Trt |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | Acid, Base | Fmoc, Boc, tBu, Trt, Cbz |

| p-Nitrobenzyloxycarbonyl | pNZ | SnCl₂/HCl in DMF | Piperidine, TFA, Pd(0) | Fmoc, Boc, tBu, Alloc |

Table compiled from information in references.

Side-Chain Protecting Groups for Lysine

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | TFA | Base (Piperidine), Hydrazine |

| 4-Methyltrityl | Mtt | 1% TFA in DCM | Piperidine, Hydrazine, Pd(0) |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | TFA, Piperidine, Pd(0) |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | TFA, Piperidine, Hydrazine |

Table compiled from information in references.

Quantitative Comparison of Boc and Fmoc Strategies

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Deprotection | 25-50% TFA in DCM | 20-50% Piperidine in DMF |

| Final Cleavage | Anhydrous HF | 95% TFA |

| Orthogonality | Quasi-orthogonal | Fully orthogonal |

| Typical Purity | Good, can be lower for complex peptides | Generally higher |

| Side Reactions | Acid-catalyzed side reactions | Base-catalyzed side reactions (e.g., aspartimide formation) |

| Automation | Less common in modern synthesizers | Highly amenable to automation |

Table compiled from information in references. One study noted that for routine, high-throughput synthesis, the Boc/Bzl approach may offer advantages in robustness, with a higher average yield and purity under "average" conditions.

Experimental Protocols

The following are detailed protocols for key procedures in Fmoc-based SPPS, which is the most common strategy utilizing orthogonal protection.

Standard Fmoc-SPPS Cycle

This protocol outlines the sequential steps for elongating a peptide chain on a solid support.

Materials:

-

Rink Amide or Wang Resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane - TIPS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.8 eq.), and DIPEA (8 eq.) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times).

-

Repeat: Return to step 2 for the next amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 1.5-2 hours.

-

Filter the resin and collect the filtrate into cold diethyl ether to precipitate the peptide.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Selective Deprotection of Side-Chain Protecting Groups

The ability to selectively deprotect side chains is crucial for creating complex peptides.

Protocol for Mtt Group Removal:

-

Swell the peptide-resin containing the Mtt-protected residue in DCM.

-

Prepare a fresh solution of 1% TFA in DCM. Some protocols recommend the addition of scavengers like 1-5% TIS or MeOH.

-

Treat the resin with the deprotection solution and agitate for 30 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DCM, followed by a neutralization step with 10% DIPEA in DMF.

-

Wash again with DMF. The exposed amine is now ready for modification.

Protocol for Dde Group Removal:

-

Swell the peptide-resin containing the Dde-protected residue in DMF.

-

Prepare a 2% (v/v) solution of hydrazine hydrate in DMF.

-

Treat the resin with the hydrazine solution and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times). The exposed amine is now available for subsequent reactions.

Protocol for Alloc Group Removal:

-

Swell the Alloc-protected peptide-resin in anhydrous DCM under an inert atmosphere.

-

Add a solution of Pd(PPh₃)₄ (0.1 eq.) in DCM to the resin.

-

Add phenylsilane (25 eq.) to the resin suspension and agitate for 20 minutes.

-

Drain the solution and repeat the deprotection step.

-

Wash the resin thoroughly with DCM and DMF to remove the catalyst and scavenger.

Synthesis of Complex Peptides: On-Resin Cyclization

Orthogonal protection is indispensable for the synthesis of cyclic peptides. On-resin cyclization via lactam bridge formation is a common strategy.

Protocol for On-Resin Side-Chain to Side-Chain Lactamization:

-

Synthesize the Linear Peptide: Assemble the linear peptide on the resin using standard Fmoc-SPPS. Incorporate amino acids with orthogonal side-chain protecting groups at the desired cyclization points (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).

-

N-terminal Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Selective Side-Chain Deprotection: Selectively remove the orthogonal protecting groups from the side chains intended for cyclization (e.g., using a palladium catalyst for Alloc and All groups).

-

On-Resin Cyclization:

-

Wash the resin thoroughly.

-

Add a solution of coupling reagents (e.g., HBTU and DIPEA in DMF) to the resin.

-

Allow the cyclization reaction to proceed for several hours to overnight.

-

-

Final Cleavage: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a TFA-based cocktail.

-

Purification: Purify the crude cyclic peptide using reverse-phase HPLC.

This guide provides a foundational understanding of orthogonal protection in peptide synthesis. The choice of strategy and protecting groups will ultimately depend on the specific target peptide, its complexity, and the desired modifications. Careful planning and optimization of these protocols are essential for successful peptide synthesis.

References

The Monomethoxytrityl (Mmt) Group in Amino Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The monomethoxytrityl (Mmt) group, a derivative of the trityl protecting group, serves as a cornerstone in modern peptide synthesis and drug development. Its heightened acid lability compared to other trityl-based protectors allows for selective removal under exceptionally mild conditions. This unique characteristic establishes the Mmt group as a critical tool for orthogonal protection strategies, particularly in the synthesis of complex peptides, including branched and cyclic structures, and peptide-drug conjugates. This guide provides a comprehensive overview of the Mmt group's function, application, and the detailed methodologies required for its successful implementation in a laboratory setting.

Core Function: An Acid-Labile Protecting Group for Orthogonal Synthesis

The primary function of the monomethoxytrityl group is to act as a temporary protecting group for the primary amino groups found in the side chains of certain amino acids, most notably lysine, ornithine, cysteine, and histidine.[1][2][3] The defining feature of the Mmt group is its extreme sensitivity to acid, which allows for its cleavage under very mild acidic conditions, typically using a low concentration of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][3]

This acid lability is significantly greater than that of other common acid-labile protecting groups such as the tert-butoxycarbonyl (Boc) group or even the closely related methyltrityl (Mtt) group. This differential lability is the foundation of its utility in an orthogonal protection strategy, particularly in concert with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group used for the protection of the α-amino group in solid-phase peptide synthesis (SPPS). This orthogonality permits the selective deprotection of an amino acid side chain while the peptide remains anchored to the solid support and other protecting groups remain intact, enabling on-resin modifications.

Key Applications in Peptide Synthesis and Drug Development

The unique properties of the Mmt group have led to its widespread use in several advanced applications within peptide chemistry and drug development:

-

On-Resin Side-Chain Modification: The ability to selectively deprotect a side chain on the solid support is invaluable for synthesizing peptides with specific modifications. This includes the attachment of fatty acids for lipidation, PEGylation to improve pharmacokinetic profiles, and the introduction of fluorescent labels or other reporter groups.

-

Synthesis of Branched and Cyclic Peptides: The Mmt group is instrumental in the synthesis of branched peptides, where a second peptide chain is grown from the deprotected side chain of an amino acid like lysine or ornithine. It is also crucial for the on-resin cyclization of peptides, forming lactam bridges between an amino acid side chain and the C-terminus or another side chain.

-

Peptide-Drug Conjugates (PDCs): In the development of PDCs, the Mmt group can be used to selectively unmask a reactive site on the peptide for the conjugation of a cytotoxic drug or other therapeutic payload.

-

Case Study: Semaglutide Synthesis: A prominent example of the Mmt group's application in drug development is in the synthesis of Semaglutide, a long-acting GLP-1 analog for the treatment of type 2 diabetes. In the solid-phase synthesis of Semaglutide, the side chain of a lysine residue is orthogonally protected with the Mmt group. This allows for the selective deprotection of the lysine side chain and subsequent attachment of a fatty acid moiety, which is crucial for the drug's extended half-life.

Data Presentation: Quantitative Analysis of Mmt Group Cleavage

The efficiency of Mmt group cleavage is dependent on several factors, including the acid concentration, reaction time, and the presence of scavengers. The following tables summarize quantitative data on Mmt deprotection under various conditions.

| Reagent Composition | Reaction Time | Number of Treatments | Deprotection Efficiency (%) | Reference |

| 1% TFA in DCM/TIS (95:5 v/v) | 30 min | 1 | Quantitative | |

| 2% TFA in DCM with 5% TIS | 10 min | 5 | High | |

| 1-2% TFA in DCM | 2 min | 5-10 | Complete | |

| Acetic acid/TFE/DCM (1:2:7) | Not specified | Not specified | Effective | |

| 0.6 M HOBt in DCM/TFE (1:1) | Not specified | Not specified | Effective |

Table 1. Comparison of various reagent compositions for Mmt group cleavage.

| Reaction Time per Treatment (min) | Number of Treatments | Total Reaction Time (min) | Relative Alkylated Peptide Content (%)* |

| 10 | 5 | 50 | 100 |

| 5 | 5 | 25 | 85 |

| 1 | 5 | 5 | 60 |

| 10 | 3 | 30 | 90 |

*Data derived from an optimization study on oxytocin synthesis, where a higher percentage of alkylated peptide corresponds to more efficient Mmt deprotection.

Table 2. Impact of reaction time and number of treatments on Mmt deprotection efficiency using 2% TFA in DCM with 5% TIS.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Fmoc-Amino Acid(Mmt)-OH

This protocol provides a general method for the introduction of the Mmt group onto the side chain of an amino acid, followed by Fmoc protection of the α-amino group.

Materials:

-

Amino acid (e.g., H-Lys-OH, H-Cys-OH·HCl, H-His-OH)

-

Monomethoxytrityl chloride (Mmt-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate or other suitable base

-

Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Amino Acid Solubilization: Dissolve the amino acid in a suitable solvent system. For amino acids with low solubility in organic solvents, in situ silylation can be employed by reacting the amino acid with a silylating agent like chlorotrimethylsilane in the presence of a base.

-

Mmt Protection: Add Mmt-Cl (typically 1.1-1.5 equivalents) to the amino acid solution. Add a base such as TEA or DIPEA (2-3 equivalents) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: Quench the reaction with water and extract the Mmt-protected amino acid into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

-

Fmoc Protection: Dissolve the Mmt-protected amino acid in a mixture of an organic solvent (e.g., acetone or dioxane) and aqueous sodium bicarbonate solution. Add Fmoc-OSu (1.0-1.2 equivalents) and stir at room temperature until the reaction is complete.

-

Final Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the Fmoc-Amino Acid(Mmt)-OH into an organic solvent. Wash, dry, and concentrate the organic layer. The final product can be purified by crystallization or column chromatography.

Protocol 2: On-Resin Cleavage of the Mmt Group

This protocol details the selective removal of the Mmt group from a peptide synthesized on a solid support.

Materials:

-

Peptide-resin containing an Mmt-protected amino acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or other suitable scavenger

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 15-30 minutes.

-

Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% TFA and 2-5% TIS in DCM.

-

Mmt Cleavage: Drain the DCM from the swollen resin. Add the deprotection cocktail to the resin and agitate gently for 2-3 minutes. A yellow-orange color may appear, indicating the release of the Mmt cation.

-

Repetitive Treatments: Drain the deprotection solution and repeat the addition of fresh deprotection cocktail for a total of 5-10 cycles, or until the yellow color is no longer observed.

-

Washing and Neutralization: Wash the resin thoroughly with DCM (3-5 times). Neutralize any residual acid by washing with a solution of 10% DIPEA in DMF (2-3 times).

-

Final Washes: Wash the resin with DMF (3-5 times) to prepare it for the subsequent on-resin modification or continuation of the peptide synthesis.

Mandatory Visualization

Caption: Workflow for the on-resin cleavage of the Mmt protecting group.

Caption: Orthogonality of the Mmt group with the Fmoc protecting group.

References

A Comprehensive Guide to Fmoc-His(Mmt)-OH for Peptide Chemistry Novices

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for understanding and effectively utilizing Fmoc-His(Mmt)-OH, a key building block in modern peptide chemistry. This document provides a detailed overview of its chemical properties, applications, and the nuanced protocols essential for its successful incorporation and selective deprotection in solid-phase peptide synthesis (SPPS).

Introduction to this compound: The Principle of Orthogonal Protection

This compound is a derivative of the amino acid Histidine, strategically modified with two protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and the highly acid-labile Monomethoxytrityl (Mmt) group on the imidazole side chain.[1][2] This dual-protection scheme is central to the principle of "orthogonal protection" in SPPS.[3][4][5] This strategy allows for the selective removal of one protecting group without affecting the other, enabling site-specific modifications of peptides while they are still attached to the solid support.

The Fmoc group is cleaved under basic conditions (e.g., using piperidine), a standard step in Fmoc-based SPPS to elongate the peptide chain. In contrast, the Mmt group is engineered to be exceptionally sensitive to mild acidic conditions, allowing for its removal without cleaving the peptide from the resin or removing other more robust, acid-labile side-chain protecting groups like tert-butyl (tBu). This orthogonality is crucial for the synthesis of complex peptides, such as branched or cyclic peptides, and for introducing modifications at specific histidine residues.

Physicochemical and Handling Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application.

| Property | Value | Reference |

| CAS Number | 133367-33-6 | |

| Molecular Formula | C41H35N3O5 | |

| Molecular Weight | 649.7 g/mol | |

| Appearance | Light yellow to grey powder | |

| Purity | ≥ 98% (HPLC) | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, DMSO, Acetone. |

Handling and Storage: this compound should be stored at 2-8°C to maintain its stability. When preparing stock solutions, it is crucial to select an appropriate solvent based on the product's solubility. To prevent degradation from repeated freeze-thaw cycles, it is recommended to store solutions in aliquots. For long-term storage, solutions can be kept at -80°C for up to six months or at -20°C for up to one month.

The Strategic Role of the Mmt Group

The Mmt protecting group is a cornerstone of orthogonal peptide synthesis strategies. Its high acid lability, greater than that of the more common Trityl (Trt) or 4-methyltrityl (Mtt) groups, is its defining feature. This allows for its selective cleavage under very mild acidic conditions, a critical advantage when working with sensitive peptide sequences or when performing on-resin modifications.

Lability Comparison of Trityl-Based Protecting Groups:

| Protecting Group | Typical Cleavage Conditions | Lability Order |

| Mmt | 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Most Labile |

| Mtt | 15% TFA for complete removal | Intermediate |

| Trt | 90% TFA for complete removal | Least Labile |

The ability to remove the Mmt group with dilute TFA leaves other acid-labile groups, such as t-butyl, intact, which require much higher concentrations of TFA for cleavage. This selective deprotection is the gateway to a variety of advanced peptide modifications.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence and the subsequent selective deprotection of the Mmt group.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the standard steps for incorporating this compound into a peptide chain using a manual or automated peptide synthesizer.

Materials:

-

This compound

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Washing solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminus of the growing peptide chain by treating it with a 20% piperidine solution in DMF for 10-20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Coupling:

-

Pre-activate a solution of this compound (typically 3-5 equivalents) with a suitable coupling reagent and a base like DIPEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours, or until a ninhydrin test indicates completion.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

On-Resin Selective Deprotection of the Mmt Group

This protocol details the selective removal of the Mmt group from the histidine side chain while the peptide remains attached to the solid support.

Materials:

-

Peptidyl-resin containing His(Mmt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

Procedure:

-

Resin Preparation: After incorporating this compound and elongating the peptide chain as desired, thoroughly wash the peptidyl-resin with DCM.

-

Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% TFA and optionally 5% TIS in DCM. The TIS acts as a scavenger to capture the cleaved Mmt cation and prevent side reactions.

-

Mmt Removal:

-

Treat the resin with the deprotection cocktail.

-

Gently agitate the mixture for 2 minutes.

-

Drain the deprotection solution.

-

Repeat this treatment multiple times (typically 5-10 repetitions) to ensure complete removal of the Mmt group. The completion of the deprotection can often be monitored by the disappearance of the yellow-orange color of the Mmt cation.

-

-

Washing: Thoroughly wash the resin with DCM to remove residual acid and scavenger.

-

Neutralization: Wash the resin with a dilute solution of a non-nucleophilic base, such as 10% DIPEA in DMF, to neutralize any remaining acid.

-

Final Washing: Wash the resin extensively with DMF and DCM. The resin is now ready for subsequent on-resin modification at the deprotected histidine side chain.

Visualizing the Chemistry: Workflows and Structures

Diagrams are provided to illustrate the key chemical structures and processes involved in the use of this compound.

Caption: Chemical structure of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | 133367-33-6 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mmt Protection of the Histidine Side Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The monomethoxytrityl (Mmt) group is a valuable tool in peptide synthesis for the protection of the nucleophilic imidazole side chain of histidine. Its high acid lability allows for selective deprotection under mild conditions, enabling sophisticated peptide modification strategies. This guide provides an in-depth overview of the key features of Mmt protection for histidine, including quantitative data on its performance, detailed experimental protocols, and graphical representations of the associated chemical workflows.

Core Features of Mmt Protection

The Mmt group is a trityl-based protecting group characterized by the presence of a methoxy group on one of the phenyl rings. This electron-donating group significantly increases the acid lability of the Mmt group compared to the parent trityl (Trt) and the 4-methyltrityl (Mtt) groups. The general order of acid lability for these groups is Mmt > Mtt > Trt. This property is central to its utility in orthogonal protection schemes, where it can be selectively removed while other acid-labile groups, such as tert-butyl (tBu), remain intact.[1]

The primary challenges in incorporating histidine into peptide sequences are the risks of racemization and side-chain acylation.[2] The imidazole ring of histidine can catalyze the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[2] Protecting the imidazole side chain is crucial to mitigate these side reactions.[2] While trityl-based groups like Mmt are effective in this regard, the choice of protecting group can significantly influence the extent of racemization.

Quantitative Data Summary

The selection of a protecting group for the histidine side chain is a critical decision that impacts the purity and stereochemical integrity of the final peptide. The following tables summarize quantitative data on the performance of Mmt and other common histidine protecting groups.

| Protecting Group | Chemical Name | Typical Deprotection Conditions | Key Characteristics |

| Mmt | 4-Methoxytrityl | 1% TFA in DCM | The most acid-labile of the common trityl derivatives, ideal for orthogonal protection strategies. |

| Mtt | 4-Methyltrityl | 1-2% TFA in DCM | More acid-labile than Trt, allowing for selective on-resin deprotection. |

| Trt | Trityl | 90% TFA (for final cleavage) | The most common and generally effective trityl-based protecting group. |

| Boc | tert-Butyloxycarbonyl | Piperidine (can be labile) | Offers good protection against racemization. |

| MBom | Methoxybenzyloxymethyl | Strong acid (e.g., TFA) | Effectively suppresses racemization. |

| Fmoc-His Derivative | Coupling Reagent/Method | % D-His Formation (Racemization) |

| Fmoc-His(Trt)-OH | HBTU/HOBt/DIEA | 5.8 |

| Fmoc-His(Boc)-OH | HBTU/HOBt/DIEA | 0.4 |

| Fmoc-His(Mtt)-OH | Not specified | Data not readily available in comparative studies |

| Fmoc-His(Mmt)-OH | Not specified | Data not readily available in comparative studies |

Note: Racemization data is highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions. The values presented are for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

Fmoc-His-OH

-

4-Methoxytrityl chloride (Mmt-Cl)

-

Dichloromethane (DCM), anhydrous

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Fmoc-His-OH in anhydrous DCM.

-

Add 1.0-1.2 equivalents of DIPEA or TEA to the solution and stir.

-

Slowly add a solution of Mmt-Cl (1.0-1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solution under reduced pressure.

-

Precipitate the product by adding diethyl ether.

-

Collect the solid by filtration and dry under vacuum to yield this compound.

Protocol 2: On-Resin Deprotection of the Mmt Group from a Histidine Side Chain

This protocol describes the selective removal of the Mmt group from a histidine residue while the peptide is still attached to the solid support.

Materials:

-

Peptide-resin containing an Mmt-protected histidine residue

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) as a scavenger

-

Dimethylformamide (DMF)

-

10% DIPEA in DMF (for neutralization)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.

-

Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% TFA and 5% TIS in DCM.

-

Deprotection Reaction:

-

Drain the DCM from the swollen resin.

-

Add the deprotection cocktail to the resin.

-

Gently agitate the mixture for 2 minutes. A yellow-orange color may appear, indicating the release of the Mmt cation.

-

Drain the deprotection solution.

-

-

Repetitive Treatments: Repeat the deprotection step (Step 3) 5 to 10 times until the yellow-orange color is no longer observed upon addition of the fresh deprotection solution. This ensures complete removal of the Mmt group.

-

Washing:

-

Wash the resin thoroughly with DCM (3-5 times).

-

Wash the resin with 10% DIPEA in DMF (2-3 times) to neutralize any residual acid.

-

Wash the resin with DMF (3-5 times) to prepare for the subsequent coupling step or other on-resin modification.

-

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: On-resin deprotection workflow for Mmt-protected histidine.

References

Methodological & Application

Application Notes and Protocols for Fmoc-His(Mmt)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can act as a proton donor or acceptor at physiological pH. However, the nucleophilic nature of the imidazole ring presents challenges during solid-phase peptide synthesis (SPPS), including racemization and side-chain acylation. Effective protection of the histidine side chain is therefore paramount for the successful synthesis of high-purity, biologically active peptides.

Fmoc-His(Mmt)-OH is a widely used derivative for incorporating histidine in Fmoc-based SPPS. The 4-methoxytrityl (Mmt) group is a highly acid-labile protecting group that offers orthogonal protection to the base-labile Nα-Fmoc group and the more robust acid-labile side-chain protecting groups (e.g., tBu, Boc). This orthogonality allows for selective deprotection of the Mmt group on-resin, enabling site-specific modifications such as on-resin cyclization.

These application notes provide detailed protocols for the use of this compound in SPPS, including quantitative data on its performance and a discussion of its application in the synthesis of bioactive peptides like Angiotensin II.

Data Presentation

Table 1: Comparison of Histidine Side-Chain Protecting Groups in Fmoc-SPPS

| Fmoc-His Derivative | Protecting Group | Crude Purity (HPLC %) | Racemization (D-His %) | Key Characteristics |

| Fmoc-His(Trt)-OH | Trityl | ~85% | 2.0 - 7.0% | Most common derivative; prone to significant racemization, especially with strong activation.[1] |

| This compound | 4-Methoxytrityl | ~85-90% | Slightly lower than Trt | Highly acid-labile, enabling selective on-resin deprotection; ideal for orthogonal strategies.[1] |

| Fmoc-His(Boc)-OH | tert-Butoxycarbonyl | >90% | < 1.0% | More effective than Trt in reducing epimerization.[2] |

| Fmoc-His(π-Mbom)-OH | π-Benzyloxymethyl | >95% | < 0.5% | Significantly reduces racemization by protecting the key nitrogen, but at a higher cost. |

Note: Values are representative and can vary based on peptide sequence, coupling conditions, and instrumentation.[1]

Table 2: Conditions for Selective On-Resin Deprotection of Mmt Group

| Reagent | Concentration | Time | Number of Treatments | Scavenger |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1-2% | 2 minutes per treatment | 5-10 | 5% Triisopropylsilane (TIS) |

| Acetic Acid/Trifluoroethanol (TFE)/DCM | 1:2:7 (v/v/v) | 30 minutes per treatment | 2-3 | None typically required |

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide (e.g., Angiotensin II)

1. Resin Swelling:

-

Swell the Rink Amide resin (or other suitable resin) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of histidine, use this compound.

5. Final Fmoc Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the cyclization between an aspartic acid/glutamic acid residue and a histidine residue where the histidine side chain is protected with Mmt.

1. Linear Peptide Synthesis:

-

Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) following Protocol 1. Incorporate Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH and this compound at the desired positions for cyclization.

2. Selective Mmt Deprotection:

-

Wash the peptidyl resin with DCM (5 times).

-

Treat the resin with a solution of 1% TFA and 5% TIS in DCM. Perform this in short, repeated intervals (e.g., 5-10 treatments of 2 minutes each).

-

Monitor the deprotection by observing the yellow color of the Mmt cation in the filtrate. Continue until the filtrate is colorless.

-

Wash the resin with DCM (3 times), 10% DIPEA in DMF (2 times), and finally with DMF (5 times).

3. Selective Allyl (OAll) Deprotection:

-

Wash the resin with DCM (5 times).

-

Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (PhSiH₃) (15 equivalents) in DCM.

-

Add the solution to the resin and shake for 30 minutes at room temperature. Repeat this step once.

-

Wash the resin with DCM (3 times), a 0.5% solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF (3 times), and DCM (3 times).

4. On-Resin Lactamization:

-

Swell the deprotected peptidyl resin in DMF.

-

Prepare a solution of a coupling agent such as PyBOP (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the coupling solution to the resin and shake at room temperature for 4-24 hours.

-

Monitor the completion of the cyclization by cleaving a small sample of the resin and analyzing by LC-MS.

5. Cleavage and Deprotection:

-

Once cyclization is complete, wash the resin with DMF and DCM.

-

Cleave the peptide from the resin and perform global deprotection as described in Protocol 1, step 6.

6. Purification:

-

Purify the crude cyclic peptide by RP-HPLC.

Visualizations

Experimental Workflow for SPPS using this compound

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

On-Resin Cyclization Workflow

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Signaling Pathway of Angiotensin II

Angiotensin II, a peptide containing a critical histidine residue, is a primary effector of the Renin-Angiotensin System (RAS) and signals through the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor.

Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.[3]

References

Application Notes and Protocols for On-Resin Side Chain Deprotection of Fmoc-His(Mmt)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective on-resin deprotection of the 4-methoxytrityl (Mmt) protecting group from the side chain of Histidine (His) residues incorporated into a peptide sequence using Fmoc-His(Mmt)-OH during solid-phase peptide synthesis (SPPS). The Mmt group is highly acid-labile, allowing for its removal under mild acidic conditions, which preserves the integrity of other acid-labile protecting groups (e.g., Boc, tBu) and the peptide-resin linkage.[1][2][3][4] This orthogonality is crucial for the synthesis of complex peptides requiring site-specific modifications, such as cyclization, branching, or labeling.[1]

The imidazole side chain of histidine presents unique challenges in peptide synthesis, including potential side reactions and racemization. The use of a protecting group like Mmt is essential for successful synthesis. The extreme acid sensitivity of the Mmt group necessitates careful selection of deprotection conditions to ensure complete removal without compromising the overall peptide integrity.

Key Concepts and Strategy

The selective deprotection of the His(Mmt) side chain is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The addition of a scavenger, such as triisopropylsilane (TIS), is critical to quench the reactive Mmt cations generated during cleavage, thereby preventing side reactions like alkylation of other nucleophilic residues (e.g., Trp, Met, Cys).

The progress of the deprotection can often be monitored visually by the appearance of a yellow-orange color from the released Mmt cation, which fades as the reaction proceeds to completion and with subsequent washes. To ensure complete removal, the deprotection step is typically repeated multiple times with fresh reagent.

Quantitative Data Summary

The efficiency of Mmt deprotection is influenced by factors such as the concentration of TFA, reaction time, and the number of repetitions. The following table, adapted from a study on the optimization of Mmt removal from cysteine residues, illustrates how varying reaction conditions can impact the extent of deprotection. While specific efficiencies for His(Mmt) may vary depending on the peptide sequence and resin, this data provides a valuable framework for optimization.

| Treatment Protocol | Deprotection Efficiency (%) |

| 2% TFA, 5% TIS in DCM, 2 min x 5 repeats | ~85% |

| 2% TFA, 5% TIS in DCM, 5 min x 5 repeats | ~90% |

| 2% TFA, 5% TIS in DCM, 10 min x 5 repeats | >95% |

| 2% TFA, 5% TIS in DCM, 10 min x 10 repeats | Near Quantitative |

Data adapted from studies on Mmt removal to illustrate the impact of reaction conditions. Actual efficiencies may vary.

Experimental Protocols

This section provides detailed methodologies for the on-resin deprotection of the His(Mmt) side chain.